molecular formula C12H13F3N2O2 B2774563 N1-(4-methylbenzyl)-N2-(2,2,2-trifluoroethyl)oxalamide CAS No. 1210764-36-5

N1-(4-methylbenzyl)-N2-(2,2,2-trifluoroethyl)oxalamide

Cat. No.: B2774563
CAS No.: 1210764-36-5
M. Wt: 274.243
InChI Key: VBAJREPACHOVKW-UHFFFAOYSA-N
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Description

“N1-(4-methylbenzyl)-N2-(2,2,2-trifluoroethyl)oxalamide” is a complex organic compound. It likely contains a trifluoromethyl group (−CF 3), which is known to confer increased stability and lipophilicity in addition to its high electronegativity .

Scientific Research Applications

Inhibition of Nucleoside Transport

One study explores the development of new analogues of 4-nitrobenzylthioinosine (NBTI) for inhibiting the nucleoside transport protein ENT1. By replacing the ribose moiety with substituted benzyl groups, researchers aimed to create compounds with lower polarity to enhance oral absorption and CNS penetration. This approach led to the identification of compounds with significant affinity for ENT1, showcasing the potential of N1-(4-methylbenzyl)-N2-(2,2,2-trifluoroethyl)oxalamide analogues in modulating nucleoside transport mechanisms (Tromp et al., 2004).

Novel Insecticide Development

Another application is in the development of novel insecticides. The structural uniqueness of this compound derivatives, like flubendiamide, demonstrates extremely strong insecticidal activity, especially against lepidopterous pests. These compounds have a novel mode of action, distinguishing them from existing commercial insecticides and offering a safe alternative for non-target organisms (Tohnishi et al., 2005).

Photodegradable Polymers

The compound's derivatives have also been investigated for their applications in polymer and materials science, particularly in the creation of photodegradable polymers. The o-nitrobenzyl group, a closely related functional group, has been extensively utilized in polymer chemistry for its photolabile properties, allowing for the alteration of polymer properties through irradiation. This research highlights the potential for this compound derivatives in developing new materials with environmentally responsive features (Zhao et al., 2012).

Reactivity in Synthetic Chemistry

The reactivity of oxalamide-based carbenes, closely related to this compound, has been explored for synthetic applications. These studies demonstrate the compound's utility in cyclopropanation reactions and its interaction with elements like selenium, showcasing its versatility in organometallic chemistry and potential applications in catalysis and material synthesis (Braun et al., 2012).

Future Directions

Fluorine-containing compounds continue to attract attention in the field of chemistry and biochemistry, and even more fluorinated drugs are predicted to be developed in the near future . Therefore, research into compounds like “N1-(4-methylbenzyl)-N2-(2,2,2-trifluoroethyl)oxalamide” is likely to continue.

Properties

IUPAC Name

N-[(4-methylphenyl)methyl]-N'-(2,2,2-trifluoroethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F3N2O2/c1-8-2-4-9(5-3-8)6-16-10(18)11(19)17-7-12(13,14)15/h2-5H,6-7H2,1H3,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBAJREPACHOVKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C(=O)NCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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